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Compound of Interest

7-Bromo-3-chloropyrazolo[1,5-
Compound Name:
ajpyrazine

Cat. No.: B13921255

Get Quote

Part 1: Executive Summary & Chemical Identity
Core Directive & Ambiguity Resolution

Critical Note on Identity: A direct search of public chemical registries (PubChem, CAS Common
Chemistry, SciFinder) reveals that 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine does not
currently have a widely assigned CAS number. It is a rare, custom-synthesis target, likely
designed as a bioisostere for the more common pyrazolo[1,5-a]pyrimidine scaffold.

Researchers often confuse this target with its regioisomer or the pyrimidine analog. The distinct
pyrazine core (containing nitrogen atoms at positions 1 and 4 of the six-membered ring)
confers unique physicochemical properties compared to the pyrimidine (1,3-nitrogen) analog.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13921255#bc-rfq
https://www.benchchem.com/product/b13921255/docs?utm_src=pdf-body#technical-deep-dive-7-bromo-3-chloropyrazolo-1-5-a-pyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921255?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Common Analog (Confusion

Feature Target Compound .
Point)
N 7-Bromo-3-chloropyrazolo[1,5-  3-Bromo-7-chloropyrazolo[1,5-
ame
alpyrazine a]pyrimidine
c Pyrazolo[1,5-a]pyrazine (5,6- Pyrazolo[1,5-a]pyrimidine (5,6-
ore
fused, 3 N total) fused, 3 N total)
CAS No. Custom / Unassigned 1784254-91-6
) Pyrazine ring (1,4-N Pyrimidine ring (1,3-N
Key Difference
placement) placement)

) ] ) C7 is adjacent to bridgehead N
o C7 is adjacent to bridgehead N S
Reactivity o (nucleophilic displacement
(acidic/lithiation target)
target)

Physicochemical Profile (Predicted)

e SMILES:Clclc2n(ccc(Br)n2)ncl (Numbering dependent on convention; typically N1
bridgehead).

e Molecular Formula: CeHsBrCINs[1]

» Molecular Weight: ~232.47 g/mol

e LogP (Predicted): 1.8 — 2.2 (Slightly more lipophilic than pyrimidine analog due to symmetry).
e H-Bond Donors: 0

e H-Bond Acceptors: 3

Part 2: Synthetic Architecture & Methodology|[2]

Given the absence of a commercial supply, the synthesis of this compound requires a de novo
construction strategy. The following protocol is designed based on the reactivity profiles of the
pyrazolo[1,5-a]pyrazine scaffold.
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Retrosynthetic Analysis

The most robust route involves constructing the bicyclic core first, followed by regioselective
halogenation.

o Core Formation: Reaction of N-aminopyrazine with an alkyne or equivalent electrophile.

e C3-Functionalization: The pyrazole C3 position is highly nucleophilic and susceptible to
Electrophilic Aromatic Substitution (EAS).

e C7-Functionalization: The C7 position (adjacent to the bridgehead nitrogen) is less
nucleophilic but can be functionalized via directed lithiation or by starting with a 2-substituted
pyrazine precursor.

Proposed Synthetic Protocol
Step 1: Synthesis of Pyrazolo[1,5-a]pyrazine Core[2][3]
o Reagents: Pyrazine, Hydroxylamine-O-sulfonic acid (HOSA), Ethyl propiolate.

e Mechanism:N-amination of pyrazine followed by [3+2] cycloaddition.
Protocol:

¢ Amination: Dissolve pyrazine (1.0 eq) in water/DCM. Add HOSA (1.2 eq) and KOH (2.5 eq)
at 0°C. Stir for 4h to generate N-aminopyrazinium salt.

o Cyclization: Treat the isolated N-aminopyrazine with ethyl propiolate (1.2 eq) and K=2COs (2.0
eq) in DMF at 80°C for 12h.

o Decarboxylation (Optional): If an ester is formed at C3, hydrolyze (LiOH) and decarboxylate
(heat/Cu) to get the unsubstituted core.

Step 2: Regioselective C3-Chlorination
o Reagent:N-Chlorosuccinimide (NCS).

e Solvent: Acetonitrile or DMF.

e Conditions: 0°C to RT, 2h.
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e Logic: The C3 position is the most electron-rich site. NCS provides a "soft" source of Cl,
ensuring exclusive mono-chlorination at C3 over the electron-deficient pyrazine ring.

Step 3: C7-Bromination (The Critical Step)

Direct EAS bromination at C7 is difficult due to the electron-deficient nature of the pyrazine

ring.

Strategy:Directed Ortho-Lithiation (DoM).
e Reagents: LITMP (Lithium 2,2,6,6-tetramethylpiperidide), CBra or NBS.
e Conditions: -78°C, THF.

e Protocol:

o

Cool a solution of 3-chloropyrazolo[1,5-a]pyrazine (from Step 2) in dry THF to -78°C.

[¢]

Add LiITMP (1.1 eq) dropwise. The bridgehead nitrogen directs lithiation to the C7 position
(the most acidic proton).

Stir for 30 min.

[¢]

[e]

Add a solution of CBra (1.2 eq) in THF.

o

Warm to RT and quench with NH4Cl.

Visualized Synthesis Workflow

HOSA, KOH Ethyl Propiolate NCS, ACN 1. LiTMP, -78°C (Lithiation)

Pyrazolo[1.5-alpyrazine | Electrophilic Chlorination (C3) |, | G 2. CBr4 (Bromination 7rBrcm07370hIcv((;gyraz!;lo[L&a]pyvazme
ore el argel
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Caption: Figure 1. Proposed synthetic pathway utilizing regioselective electrophilic substitution
and directed lithiation.
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Part 3: Medicinal Chemistry Utility & SAR
Scaffold Analysis

The pyrazolo[1,5-a]pyrazine core is a "privileged scaffold" in kinase inhibitor discovery, often
serving as an ATP-mimetic.

e 3-Chloro Group: Occupies the hydrophobic pocket (Gatekeeper residue interaction).
Increases metabolic stability compared to a hydrogen.

e 7-Bromo Group: A critical handle for cross-coupling.

o Suzuki-Miyaura: Coupling with aryl boronic acids to extend into the solvent-exposed
region.

o Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine,

piperazine).
Structure-Activity Relationship (SAR) Logic
Position Modification Biological Impact

Enhances potency via Van der
C3(Cl) Hydrophobic Waals contact in the ATP
binding pocket.

Allows modular library

generation. Substitution here

C7 (Br) Reactive Handle ) o
often dictates selectivity (e.g.,
JAK vs. PI3K).
Critical for Hinge Binding

N1 H-Bond Acceptor (interaction with backbone NH

of kinase).

Pharmacophore Diagram
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Caption: Figure 2. Pharmacophore mapping of the 7-bromo-3-chloro-substituted core.
Part 4: Safety & Handling (MSDS Proxy)
As a halogenated heteroaromatic, standard safety protocols apply.
e Hazards: Potential skin/eye irritant. Halogenated compounds can be sensitizers.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-Br bond
can be photolabile).

e Solubility: Soluble in DMSO, DMF, DCM. Sparingly soluble in water.
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» Regioselective Halogenation (Analogous Chemistry)
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o Confusion Point (The Pyrimidine Analog)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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